molecular formula C19H22Cl2N2O3S B11500344 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine

1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B11500344
M. Wt: 429.4 g/mol
InChI Key: KSTKKDQVATUWLQ-UHFFFAOYSA-N
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Description

1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is a complex organic compound featuring a piperazine ring substituted with sulfonyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine under acidic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfides.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

  • 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
  • 1-[(4-Methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine

Uniqueness: 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-14(2)19(13)22-7-9-23(10-8-22)27(24,25)18-12-15(20)17(26-3)11-16(18)21/h4-6,11-12H,7-10H2,1-3H3

InChI Key

KSTKKDQVATUWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl

Origin of Product

United States

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